4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1212166-37-4
VCID: VC4335105
InChI: InChI=1S/C18H16N2O2/c21-18(22)11-7-8-15-14(10-11)12-4-3-5-13(12)17(20-15)16-6-1-2-9-19-16/h1-4,6-10,12-13,17,20H,5H2,(H,21,22)
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4
Molecular Formula: C18H16N2O2
Molecular Weight: 292.338

4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

CAS No.: 1212166-37-4

Cat. No.: VC4335105

Molecular Formula: C18H16N2O2

Molecular Weight: 292.338

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid - 1212166-37-4

Specification

CAS No. 1212166-37-4
Molecular Formula C18H16N2O2
Molecular Weight 292.338
IUPAC Name 4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Standard InChI InChI=1S/C18H16N2O2/c21-18(22)11-7-8-15-14(10-11)12-4-3-5-13(12)17(20-15)16-6-1-2-9-19-16/h1-4,6-10,12-13,17,20H,5H2,(H,21,22)
Standard InChI Key QTKRLZDSHXZXNP-UHFFFAOYSA-N
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a partially saturated cyclopenta[c]quinoline system with a pyridine ring at position 4 and a carboxylic acid group at position 8. Key features include:

  • Fused bicyclic framework: A cyclopentane ring fused to a quinoline system, creating a rigid, planar geometry.

  • Substituents: Pyridin-2-yl (electron-withdrawing) and carboxylic acid (polar, ionizable) groups.

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Number1212166-37-4
Molecular FormulaC₁₈H₁₆N₂O₂
Molecular Weight292.338 g/mol
IUPAC Name4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Hazard ClassificationIrritant (Xi)

Spectroscopic and Computational Data

  • InChI Key: QTKRLZDSHXZXNP-UHFFFAOYSA-N

  • SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4
    The planar arrangement of the quinoline and pyridine rings facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding .

Synthesis Methodologies

Hydrolysis of Ethyl Esters

A common route involves alkaline hydrolysis of ethyl ester precursors. For example, ethyl 4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate undergoes saponification with aqueous NaOH to yield the target carboxylic acid.

Reaction Conditions:

  • Base: 2M NaOH

  • Temperature: 60–80°C

  • Duration: 4–6 hours

  • Yield: ~75% (estimated)

Decarboxylative Michael Addition

Recent advances employ doubly decarboxylative couplings between pyridylacetic acid and chromone-3-carboxylic acids under Brønsted base catalysis. This method constructs the cyclopentaquinoline core while introducing the pyridylmethyl group .

Mechanistic Insights:

  • Deprotonation of pyridylacetic acid generates a carbanion.

  • Michael addition to chromone-3-carboxylic acid forms a tetrahedral intermediate.

  • Sequential decarboxylation eliminates CO₂, yielding the product .

Table 2: Comparison of Synthesis Strategies

MethodAdvantagesLimitationsYield Range
Ester HydrolysisSimple, scalableRequires pre-formed ester70–80%
Decarboxylative CouplingAtom-economical, one-potSensitive to base strength60–75%

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The C8 carboxylic acid undergoes typical reactions:

  • Esterification: With alcohols under acidic catalysis (e.g., H₂SO₄).

  • Amide Formation: Coupling with amines using EDC/HOBt.

Pyridine Ring Modifications

The pyridin-2-yl group participates in:

  • Electrophilic Substitution: Nitration at the meta position.

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Ru, Pd) .

Cyclopentaquinoline Core Reactions

  • Hydrogenation: Selective saturation of the cyclopentene double bond using H₂/Pd-C.

  • Oxidation: MnO₂-mediated conversion of tetrahydro groups to ketones.

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